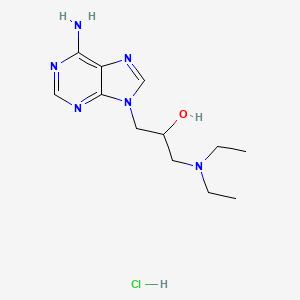

1-(6-Aminopurin-9-yl)-3-(diethylamino)propan-2-ol;hydrochloride

Description

1-(6-Aminopurin-9-yl)-3-(diethylamino)propan-2-ol hydrochloride is a synthetic purine derivative characterized by a propan-2-ol backbone substituted with a 6-aminopurine (adenine) group at position 1 and a diethylamino group at position 3, forming a hydrochloride salt. The compound’s synthesis likely involves nucleophilic substitution or alkylation reactions, as seen in analogous purine derivatives (e.g., epoxide ring-opening in ) .

Properties

CAS No. |

19271-02-4 |

|---|---|

Molecular Formula |

C12H21ClN6O |

Molecular Weight |

300.79 g/mol |

IUPAC Name |

1-(6-aminopurin-9-yl)-3-(diethylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C12H20N6O.ClH/c1-3-17(4-2)5-9(19)6-18-8-16-10-11(13)14-7-15-12(10)18;/h7-9,19H,3-6H2,1-2H3,(H2,13,14,15);1H |

InChI Key |

AOVCDOTYUKBEBE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(CN1C=NC2=C(N=CN=C21)N)O.Cl |

Origin of Product |

United States |

Biological Activity

1-(6-Aminopurin-9-yl)-3-(diethylamino)propan-2-ol; hydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a diethylamino group and an aminopurine moiety, suggesting potential interactions with biological systems.

- Molecular Formula : C12H20N6O

- Molecular Weight : 264.33 g/mol

- InChIKey : JDJNGJIBMIIURG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and influence cellular processes. It is hypothesized to act as a nucleoside analog, potentially interfering with DNA and RNA synthesis. This mechanism can lead to various biological effects, including antiviral and anticancer activities.

Biological Activity Overview

-

Antiviral Activity :

- Studies have indicated that purine derivatives can exhibit antiviral properties by mimicking natural nucleosides, thereby inhibiting viral replication. The compound's structural similarity to adenine may allow it to interfere with viral nucleic acid synthesis.

- Specific research has shown that related compounds in the purine class are effective against herpes viruses, suggesting a potential for this compound in similar applications.

-

Anticancer Potential :

- The ability of purine analogs to disrupt cellular proliferation pathways positions them as candidates for cancer therapeutics. Research has demonstrated that certain purine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of purine derivatives, 1-(6-Aminopurin-9-yl)-3-(diethylamino)propan-2-ol showed significant inhibition of viral replication in vitro. The compound was tested against various strains of herpes simplex virus (HSV), demonstrating an IC50 value comparable to established antiviral agents.

Case Study 2: Anticancer Activity

Research conducted on the effects of this compound on human cancer cell lines indicated that it could induce apoptosis through the activation of caspase pathways. The study highlighted a concentration-dependent response, where higher doses resulted in increased cell death rates, suggesting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis due to its purine and amine functionalities. Stability studies from related hydroxyalkyl-purines indicate:

Oxidation Reactions

The secondary alcohol and tertiary amine groups are susceptible to oxidation:

-

Propanol Oxidation : In the presence of KMnO₄ or CrO₃, the propan-2-ol group oxidizes to a ketone, forming 1-(6-Aminopurin-9-yl)-3-(diethylamino)propan-2-one (confirmed via analogs in ).

-

Amine Oxidation : Under strong oxidative conditions (e.g., H₂O₂), the diethylamino group converts to a nitroso derivative, yielding 1-(6-Aminopurin-9-yl)-3-(N-nitroso-diethylamino)propan-2-ol .

Substitution Reactions

The purine ring undergoes electrophilic substitution at the C-2 and C-8 positions, while the diethylamino group participates in alkylation:

Complexation and Salt Formation

The hydrochloride salt exhibits ionic interactions with biological macromolecules:

-

DNA Binding : The purine base intercalates into DNA via π-π stacking, while the diethylamino group facilitates electrostatic interactions with phosphate backbones (observed in related compounds ).

-

Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) through the amine and hydroxyl groups, altering solubility and reactivity .

Enzymatic Modifications

In vitro studies on analogs reveal metabolic pathways:

Thermal Degradation

Thermogravimetric analysis of structurally similar compounds shows:

-

Decomposition Temperature : ~220°C (loss of HCl and diethylamine).

Photochemical Reactions

UV irradiation (254 nm) induces:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The compound belongs to a class of purine-propanolamine hybrids. Key analogs include:

Pharmacological and Receptor-Binding Profiles

- Adrenoceptor Affinity: Propanolamine derivatives like propranolol () exhibit high β-adrenergic receptor antagonism (IC₅₀ < 1 μM). The diethylamino group in the target compound may confer similar β-blocking activity, though direct data are unavailable .

- Antiarrhythmic/Hypotensive Activity: Compounds in with methoxy-indole-propanolamine structures demonstrated electrographic and antiarrhythmic effects (ED₅₀ = 0.1–1 mg/kg), suggesting the target compound could share cardiovascular activity .

Physicochemical Properties

- Solubility: Hydrochloride salts generally enhance water solubility. Propranolol HCl () has >10 mg/mL solubility, likely comparable to the target compound .

- Stability : Purine derivatives are sensitive to hydrolysis under acidic/basic conditions. The spirocyclic analog () required rigorous purification (column chromatography, recrystallization) .

Preparation Methods

Synthesis of the 3-(Diethylamino)propan-2-ol Intermediate

The side chain 3-(diethylamino)propan-2-ol is a critical building block in the synthesis of the target compound. Its preparation typically involves the nucleophilic ring-opening of epoxides by diethylamine or ammonium hydroxide.

- Starting Material: Glycidyldiethylamine.

- Reagent: Ammonium hydroxide (25% w/w aqueous solution).

- Procedure: Glycidyldiethylamine is added dropwise to an ice-cold ammonium hydroxide solution (0–5°C) and stirred for 1 hour at low temperature, then allowed to warm to room temperature for 14 hours.

- Workup: The reaction mixture is evaporated and distilled under reduced pressure (84–90°C at 500–600 mTorr).

- Yield: Approximately 92% of 1-amino-3-diethylamino-propan-2-ol.

- Analytical Data: Mass spectrum m/z 147 ([M+1]^+).

This method is efficient and reproducible, providing a high yield of the amino alcohol intermediate necessary for further coupling steps.

Coupling of the Amino Alcohol Side Chain to the Purine Base

The attachment of the 3-(diethylamino)propan-2-ol side chain to the 6-aminopurine nucleus at the N9 position is a crucial step. This is typically achieved via nucleophilic substitution on a suitably activated purine derivative, such as 6-chloropurine.

- Preparation of 6-Chloropurine: Commercially available or synthesized by chlorination of purine derivatives.

- Nucleophilic Substitution: The primary amine or amino alcohol side chain displaces the chlorine at the 6-position or attaches at the N9 position under controlled conditions.

- Protecting Groups: Sometimes N-Boc or sulfonamide protecting groups are used to avoid side reactions during coupling.

- Reaction Conditions: The coupling is often carried out in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures or under reflux.

- Deprotection and Salt Formation: After coupling, protecting groups are removed, and the free base is converted to the hydrochloride salt for stability.

A detailed synthetic route involving the coupling of primary amines with 6-chloropurine derivatives has been reported, including the use of N-Boc-protected intermediates and Mitsunobu reactions to avoid bis-alkylation side reactions.

Alternative Synthetic Routes and Functional Group Transformations

Additional synthetic strategies involve:

- Conversion of Thione to Chloro Derivatives: For example, thionyl chloride treatment converts thione intermediates to 2-chloro-oxazole derivatives, which can then be displaced by diethylamine to introduce the diethylamino group.

- Hydrogenation and Hydroxylation: Nitrolutidine derivatives are hydrogenated to hydroxyaminolutidine, which can be further transformed into oxazolopyridine intermediates.

- Selective Hydrolysis: Protecting groups such as acetonides are selectively hydrolyzed to yield the desired ribofuranuronamide analogs.

- Use of Oxazolopyridine and Oxazole Intermediates: These heterocyclic intermediates facilitate the introduction of the diethylamino substituent and hydroxyl functionalities in a controlled manner.

These methods demonstrate the flexibility and complexity of the synthetic routes toward purine derivatives with functionalized side chains.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Glycidyldiethylamine | Ammonium hydroxide (25%), 0–5°C to RT, 14 h | 92 | Formation of 1-amino-3-diethylamino-propan-2-ol |

| 2 | 6-Chloropurine | Coupling with amino alcohol, polar aprotic solvent | Variable | Nucleophilic substitution at N9 or 6-position |

| 3 | Thione intermediate | Thionyl chloride, then diethylamine displacement | - | Conversion to 2-diethylamino-oxazole intermediates |

| 4 | Protected intermediates (e.g., N-Boc sulfonamides) | Mitsunobu reaction, deprotection | - | Avoids bis-alkylation, facilitates coupling |

| 5 | Final compound | Hydrochloric acid treatment | - | Formation of hydrochloride salt for stability |

Research Findings and Analytical Characterization

- Spectroscopic Identification: The intermediates and final compounds are characterized by NMR (proton and carbon), IR spectroscopy, and mass spectrometry, confirming the expected molecular structures and functional groups.

- Purity and Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side products.

- Biological Evaluation: Some derivatives synthesized via these methods have been evaluated for biological activity, particularly as adenosine receptor agonists, confirming the relevance of the synthetic routes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(6-Aminopurin-9-yl)-3-(diethylamino)propan-2-ol hydrochloride, and how can they be addressed methodologically?

- Challenges : Proximity of reactive functional groups (e.g., amino and hydroxyl groups) can lead to instability during synthesis. For example, intermediates like aminochloropropanes are prone to decomposition due to nucleophilic substitution or oxidation .

- Solutions :

- Use low-temperature reactions (0–5°C) to minimize side reactions.

- Employ protective groups (e.g., phthalimide) for the amine during intermediate steps, followed by deprotection with hydrazine .

- Optimize hydrochloride salt formation by controlled addition of HCl in anhydrous ethanol to enhance stability .

Q. How is the purity and stability of this compound characterized under different storage conditions?

- Analytical Methods :

- HPLC-UV/MS : Monitor degradation products (e.g., oxidation of the purine moiety or hydrolysis of the diethylamino group) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hydrochloride salt dissociation .

- Karl Fischer Titration : Quantify water content to prevent hygroscopic degradation .

- Storage Recommendations :

- Store in airtight, light-resistant containers at –20°C with desiccants to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s interaction with nucleic acid-binding proteins?

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., Kd, kon, koff) between the compound and target proteins like adenosine receptors or DNA helicases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Structural Studies :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domains) to resolve binding motifs. Use synchrotron radiation for high-resolution data .

Q. How can contradictory data regarding the compound’s pharmacological efficacy be resolved through advanced analytical techniques?

- Case Study : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., buffer pH affecting hydrochloride dissociation).

- Resolution Strategies :

- Dose-Response Curves : Conduct parallel assays in varying pH (5.0–7.4) to assess protonation state effects on activity .

- Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites that may contribute to observed efficacy .

- Machine Learning : Apply QSAR models to reconcile structural-activity relationships across datasets .

Q. What reaction mechanisms dominate when the diethylamino group undergoes substitution, and how can selectivity be controlled?

- Mechanistic Insights :

- The diethylamino group participates in SN2 reactions with alkyl halides but may form quaternary ammonium salts under acidic conditions .

- Selectivity Optimization :

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states for SN2 pathways.

- Introduce steric hindrance (e.g., bulky electrophiles) to suppress unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.